molecular formula C14H14ClI B1598920 Toliodium chloride CAS No. 19028-28-5

Toliodium chloride

Cat. No. B1598920
Key on ui cas rn: 19028-28-5
M. Wt: 344.62 g/mol
InChI Key: SRMQETMVLPPTFX-UHFFFAOYSA-M
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Patent
US07709598B2

Procedure details

A reaction vessel was fed with 6.35 g of ice and 20 g of sulfuric acid, and cooled to 20° C. Then, 30 g of glacial acetic acid was fed, 41 g of ammonium persulfate were added at 25° C. or lower. After cooling this mixture to 15° C., a mixture of 21.8 g of 4-iodo toluene and 36.8 g of toluene were added dropwise over 2 hours, while keeping the temperature of the solution at 20° C. After stirring at 20° C. for 15 hours, 135 g of water with 35% in mass of sodium chloride was added, the deposited solid product was filtered and washed with saturated sodium chloride water, followed by water washing. After further washing with toluene and hexane, the solid was dried under reduced pressure. By recrystallization from acetone, 15.9 g of di-p-tolyl iodonium chloride were obtained as pale yellow crystals (yield: 46%).
[Compound]
Name
ice
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
36.8 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
135 g
Type
solvent
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[I:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1.[Cl-:26].[Na+]>O.C1(C)C=CC=CC=1.C(O)(=O)C>[Cl-:26].[C:22]1([CH3:25])[CH:23]=[CH:24][C:19]([I+:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)=[CH:20][CH:21]=1 |f:1.2.3,5.6,10.11|

Inputs

Step One
Name
ice
Quantity
6.35 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ammonium persulfate
Quantity
41 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
21.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
36.8 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
135 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling this mixture to 15° C.
ADDITION
Type
ADDITION
Details
were added dropwise over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 20° C
FILTRATION
Type
FILTRATION
Details
the deposited solid product was filtered
WASH
Type
WASH
Details
washed with saturated sodium chloride water
WASH
Type
WASH
Details
After further washing with toluene and hexane
CUSTOM
Type
CUSTOM
Details
the solid was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
By recrystallization from acetone

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[Cl-].C1(=CC=C(C=C1)[I+]C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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